![molecular formula C12H16O4 B14234794 [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol CAS No. 465540-17-4](/img/structure/B14234794.png)
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is an organic compound that features a dioxane ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]carboxylic acid.
Reduction: Formation of [2-(4-Hydroxyphenyl)-1,3-dioxan-5-yl]methanol.
Substitution: Formation of various substituted dioxane derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant aroma and stability make it suitable for use in perfumes and food additives .
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
[5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
[4-Methoxyphenyl)methanol]: Lacks the dioxane ring, making it less complex.
Uniqueness
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is unique due to the presence of both the dioxane ring and the methoxyphenyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
465540-17-4 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C12H16O4/c1-14-11-4-2-10(3-5-11)12-15-7-9(6-13)8-16-12/h2-5,9,12-13H,6-8H2,1H3 |
InChI Key |
HSMFURVQTBDOLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC(CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
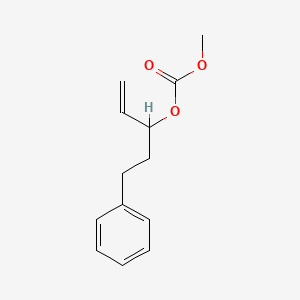
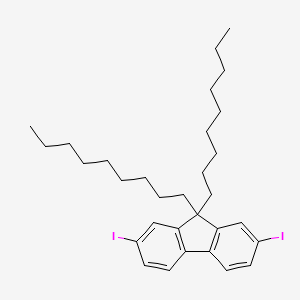

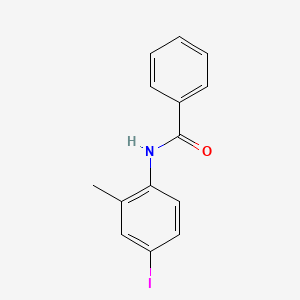
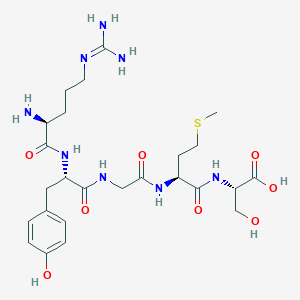

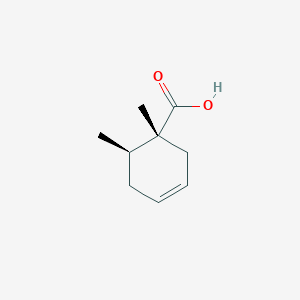
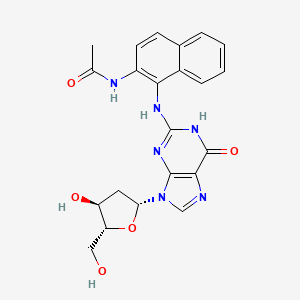
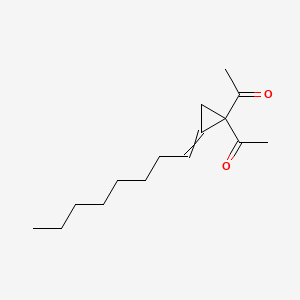
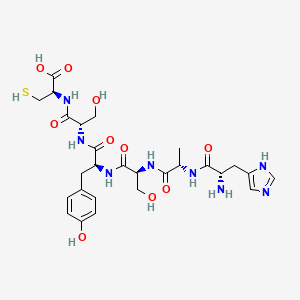
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
